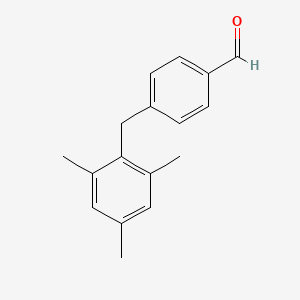
4-(2,4,6-Trimethylbenzyl)benzaldehydeE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,6-Trimethylbenzyl)benzaldehyde is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,4,6-trimethylbenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzyl)benzaldehyde typically involves the reaction of 2,4,6-trimethylbenzyl chloride with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4,6-Trimethylbenzyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(2,4,6-Trimethylbenzyl)benzoic acid
Reduction: 4-(2,4,6-Trimethylbenzyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
4-(2,4,6-Trimethylbenzyl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,4,6-Trimethylbenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure with a tert-butyl group instead of the 2,4,6-trimethylbenzyl group.
Benzaldehyde: The parent compound with no additional substituents.
Uniqueness
4-(2,4,6-Trimethylbenzyl)benzaldehyde is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H18O |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
4-[(2,4,6-trimethylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C17H18O/c1-12-8-13(2)17(14(3)9-12)10-15-4-6-16(11-18)7-5-15/h4-9,11H,10H2,1-3H3 |
Clé InChI |
PZKOFXHSKYTLCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2=CC=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


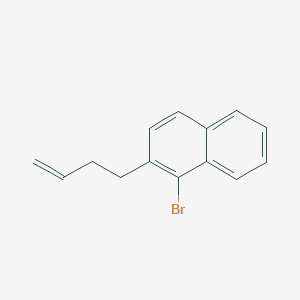
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
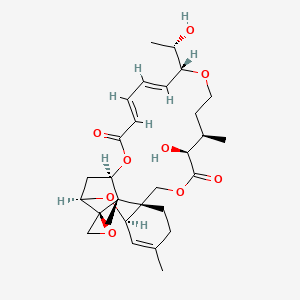
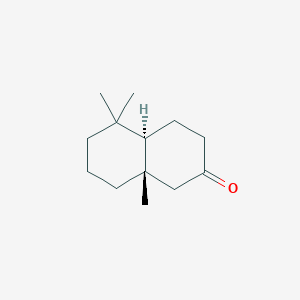
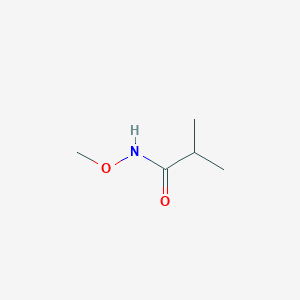
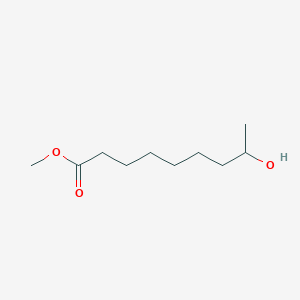
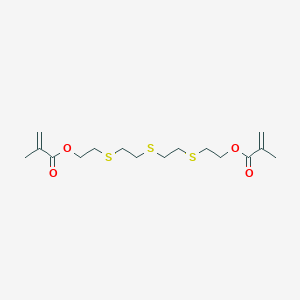
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
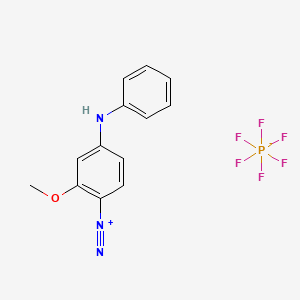
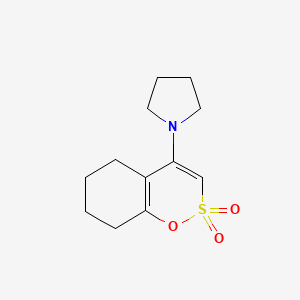
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
phosphanium bromide](/img/structure/B14138417.png)
